molecular formula C13H11N3 B1679165 Proflavine CAS No. 92-62-6

Proflavine

Cat. No.: B1679165
CAS No.: 92-62-6
M. Wt: 209.25 g/mol
InChI Key: WDVSHHCDHLJJJR-UHFFFAOYSA-N
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Description

Proflavine (3,6-diaminoacridine) is a planar aromatic compound with a well-documented ability to intercalate into double-stranded DNA, disrupting replication and transcription . It exhibits fluorescence, making it useful in cytological staining , and has antimicrobial properties due to its DNA-binding activity . This compound also demonstrates photosensitivity, enabling applications in photodynamic therapy and photocatalysis . However, its mutagenic risks and enzyme-inhibiting effects via hydroxyl radical generation require careful consideration .

Preparation Methods

Historical Context and Early Synthesis Approaches

Proflavine’s discovery in the early 20th century coincided with the rise of acridine-based antiseptics. Initial syntheses relied on the cyclization of m-phenylenediamine with formic acid under reflux conditions, a method adapted from acridine chemistry. These early protocols suffered from inconsistent yields (30–50%) due to poor control over reaction stoichiometry and byproduct formation. The absence of standardized purification techniques further complicated isolation, often necessitating repetitive recrystallization from ethanol-water mixtures.

Modern Industrial Synthesis Protocols

Glycol-Mediated Cyclization (Patent HU201016B)

The Hungarian patent HU201016B delineates a high-yield industrial process utilizing ethylene glycol as a solvent and reaction medium. Key steps include:

  • Reagent Preparation :

    • m-Phenylenediamine (1.0 molar equivalent) is combined with sulfuric acid (1.0–1.2 equivalents) or its hydrochloride salts.
    • Anhydrous formic acid (2.4 equivalents) is introduced to initiate cyclization.
  • Reaction Conditions :

    • Temperature: 110–120°C
    • Duration: 4–6 hours
    • Solvent: Ethylene glycol (5 mL per gram of precursor)
  • Workup and Isolation :

    • The mixture is cooled to 10°C and diluted with methanol or ethanol (1:3 v/v).
    • Crude this compound sulfate precipitates and is filtered under reduced pressure.
    • Purification involves dissolution in hot water, basification with sodium hydroxide (pH 10–12), and recrystallization from ethylene glycol.

Performance Metrics :

  • Yield: 82–85%
  • Purity (HPLC): ≥98%
  • Particle size (post-recrystallization): 50–100 μm

Table 1. Comparative Analysis of Industrial this compound Synthesis Methods

Parameter Glycol-Mediated Traditional H2SO4
Yield (%) 82–85 55–60
Reaction Time (hours) 4–6 8–12
Solvent Consumption Moderate High
Energy Input (kWh/kg) 120 200

Laboratory-Scale Adaptations

Aqueous-Phase Cyclization with Catalytic Acid

Small-scale syntheses favor aqueous systems to minimize solvent toxicity. A representative protocol involves:

  • Reaction Setup :

    • m-Phenylenediamine (10 mmol) and formic acid (24 mmol) are stirred in deionized water (50 mL).
    • Concentrated hydrochloric acid (12 mmol) is added dropwise to maintain pH 2–3.
  • Thermal Activation :

    • Reflux at 100°C for 8 hours under nitrogen atmosphere.
  • Isolation :

    • The mixture is cooled, neutralized with NaOH (10%), and extracted with dichloromethane.
    • The organic layer is evaporated, and the residue is recrystallized from ethanol.

Outcomes :

  • Yield: 68–72%
  • Purity (NMR): 95%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by enhancing thermal efficiency:

  • Conditions : 150°C, 300 W, 30 minutes
  • Yield : 75% with 99% purity (LC-MS).

Purification and Crystallization Strategies

Solvent Selection and Recrystallization

This compound’s low solubility in polar solvents necessitates optimized crystallization systems:

  • Ethylene Glycol-Water Systems : Produce needle-like crystals with 99% purity.
  • DMF-Methanol Mixtures : Yield microcrystalline powders suitable for pharmaceutical formulations.

Table 2. Crystallization Solvents and Product Characteristics

Solvent System Crystal Morphology Purity (%) Yield (%)
Ethylene Glycol Needles 99 90
DMF-Methanol (1:2) Microcrystalline 98 85
Ethanol-Water (3:1) Platelets 97 78

Analytical Characterization

Spectroscopic Identification

  • 1H NMR (DMSO-d6) : δ 8.75 (s, 2H, NH2), 8.12 (s, 2H, H4/H5), 7.91 (d, J=9.1 Hz, 2H, H1/H8).
  • HRMS (ESI+) : m/z 212.0954 [M+H]+ (calculated for C13H11N3: 212.0953).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 0.01% this compound in H2O/MeOH (70:30), λ=445 nm.
  • Retention Time : 6.2 minutes.

Comparative Analysis of Methodologies

Industrial glycol-mediated processes outperform traditional methods in yield and energy efficiency but require specialized equipment. Laboratory protocols prioritize flexibility, with microwave-assisted synthesis emerging as a rapid alternative. Aqueous-phase reactions, though lower-yielding, align with green chemistry principles.

Chemical Reactions Analysis

Proflavine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form acridine derivatives.

    Reduction: this compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the amino groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while reduction yields dihydro derivatives .

Scientific Research Applications

Cytological Applications

Proflavine is recognized for its utility as a fluorescent contrast agent in cytological examinations. Its ability to intercalate into DNA allows for rapid staining of cell nuclei and cytoplasmic structures, making it advantageous for diagnostic purposes.

Case Study: Cytological Staining

A study demonstrated the use of this compound hemisulfate as a rapid cytological dye. The researchers applied a 0.01% solution of this compound to various cell types, including oral squamous cells and leukocytes. Results showed clearly defined nuclei and cytoplasmic structures under fluorescence microscopy, facilitating quantitative analysis of cellular morphology without the need for lengthy incubation times .

Cell Type Staining Characteristics
Oral Squamous CellsClear nuclear definition; granular cytoplasm
LeukocytesBrightly stained nuclei; clear multilobar structure

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. It has been used as a disinfectant and has shown efficacy in various clinical settings.

Antibacterial Properties

Research indicates that this compound serves as a bacteriostatic agent, inhibiting the growth of several bacterial strains. It has been effectively employed in treating infections and as a urinary antiseptic .

Case Study: Efficacy Against Infections

In a comparative study, this compound was tested alongside other antimicrobial agents to evaluate its effectiveness against specific pathogens. The findings highlighted its strong antibacterial activity, particularly when used in combination with other compounds such as silver .

Therapeutic Potential

Recent studies have explored this compound's therapeutic applications beyond its traditional uses. Its potential role in cancer treatment and antiviral applications has garnered attention.

Cancer Treatment

This compound has been investigated for its anticancer properties, particularly in combination therapies. A mixture of this compound and acriflavine demonstrated an ability to elicit antiviral immune responses that reduced viral infections in mammalian cells .

Case Study: Cervical Neoplasia

A retrospective study evaluated the impact of this compound exposure on cervical neoplasia progression among women undergoing colposcopy. The results indicated no significant increase in the risk of cervical precancer or cancer among those exposed to this compound compared to controls, suggesting its safety in clinical applications .

Summary of Applications

The following table summarizes the key applications of this compound across various fields:

Application Area Description
CytologyRapid staining agent for cell nuclei; enhances diagnostic imaging
AntimicrobialEffective against gram-positive bacteria; used as disinfectant
Cancer TherapyInvestigated for anticancer effects; potential in combination therapies
Diagnostic ImagingUsed as a contrast agent in endoscopic procedures

Comparison with Similar Compounds

DNA Intercalation and Thermodynamics

Proflavine’s DNA-binding mechanism is compared to other intercalators:

Compound Binding Enthalpy (kcal/mol) Key Features Reference
This compound -5.9 Stabilizes DNA-topoisomerase II intermediates; static fluorescence quenching
Cyan40 -5.3 Similar ΔTm (DNA melting temp.) to this compound
CCyan2 -4.3 Higher DNA affinity than Cyan40
Acriflavine N/A Structurally similar; enhanced mutagenicity

This compound’s intercalation quenches fluorescence and triplet-state generation via ultrafast non-radiative decay . In contrast, acriflavine (a derivative) exhibits stronger mutagenic effects due to additional functional groups .

Antimicrobial Activity

This compound’s efficacy is compared to metal-based antimicrobials:

Compound Zone of Inhibition (Normalized to AgNO₃) Key Strains Tested Reference
This compound >1 (more effective than AgNO₃) E. coli, S. aureus
Ga(III)-Proflavine 1.2–1.5 Enhanced synergy with Ga³⁺
Silver nitrate 1.0 (baseline) Broad-spectrum

This compound alone outperforms silver nitrate against Gram-positive and Gram-negative bacteria, while its combination with gallium(III) enhances activity .

Cytotoxicity and Anticancer Potential

This compound and its Pd(II) complexes show variable cytotoxicity across cancer cell lines:

Compound LC₅₀ (μM) SK-BR-3 LC₅₀ (μM) MCF-HER-2-6 Reference
[Pd(terpy)(this compound)] (Complex 1) 1.0 0.75
This compound (free) 3.5 3.0
Cisplatin >1000 >1000

Pd-proflavine complexes exhibit 3–4× greater potency than free this compound in HER2-overexpressing breast cancer cells . In contrast, cisplatin is inactive in these models.

Staining Efficacy in Cytology

This compound’s fluorescence is compared to conventional stains:

Compound Brightness (vs. This compound) Subcellular Detail Clinical Use Reference
This compound Baseline High (nuclear/cytoplasmic) Investigational
Fluorescein 2–3× brighter Moderate Approved for angiography
Giemsa Non-fluorescent High (nuclear) Standard cytology

Fluorescein provides brighter images but less nuclear detail, while this compound balances subcellular resolution and fluorescence intensity .

Photodynamic and Catalytic Properties

This compound’s photosensitivity is contrasted with other dyes:

Compound Key Photochemical Role Applications Reference
This compound Generates hydroxyl radicals; triplet-state quenching in DNA Photocatalysis, DNA damage
Methylene Blue Singlet oxygen generation Antiseptic, photodynamic therapy
Acriflavine Enhanced ROS production Antimicrobial, anticancer research

Enzyme Interactions

This compound’s effects on enzymes differ from classical inhibitors:

Compound Target Enzyme Mechanism Outcome Reference
This compound Trypsin Hydroxyl radical-mediated oxidation Loss of proteolytic activity
Actinomycin D RNA polymerase Direct transcriptional inhibition Nucleolar segregation

Unlike actinomycin D, which directly inhibits RNA synthesis, this compound inactivates enzymes via oxidative damage .

Biological Activity

Proflavine, a derivative of acridine, has garnered attention for its diverse biological activities, particularly its roles in antimicrobial and anticancer applications. This article explores the mechanisms of action, efficacy, and potential clinical applications of this compound, supported by relevant research findings and case studies.

This compound exhibits its biological activity primarily through DNA intercalation , whereby it inserts itself between the base pairs of DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to mutations and potential cell death. The compound has been shown to induce reactive oxygen species (ROS) release, further contributing to its cytotoxic effects on cancer cells .

Key Mechanisms:

  • DNA Intercalation : this compound binds preferentially to alternating purine-pyrimidine sequences in DNA .
  • Inhibition of Enzymatic Activity : It inhibits key enzymes such as topoisomerases I and II, which are crucial for DNA replication .
  • Induction of Apoptosis : By causing DNA damage, this compound can trigger apoptotic pathways in cells .

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties , particularly against gram-positive bacteria. It has been used historically as a disinfectant and is known for its effectiveness in treating urinary tract infections .

Comparative Antimicrobial Efficacy:

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Streptococcus pyogenes0.25 - 1 µg/mL

Anticancer Properties

The anticancer potential of this compound is notable, with studies showing that it can effectively inhibit the growth of various cancer cell lines. This compound derivatives have exhibited cytotoxic effects against human leukemia HL-60 cells with IC50 values ranging from 7.2 to 34.0 μM .

Case Studies:

  • Leukemia Treatment : this compound derivatives showed significant cytotoxicity against HL-60 cells, indicating potential for leukemia therapy.
  • Solid Tumors : Palladium complexes with this compound have been reported to demonstrate lower LC50 values than cisplatin against SK-BR-3 breast cancer cells, suggesting enhanced efficacy .

Research Findings

Recent studies have expanded on the biological activity of this compound beyond its traditional uses:

  • Antiviral Activity : this compound has shown promise in inhibiting adenovirus synthesis in vitro, indicating potential applications in viral infections .
  • Antimalarial Effects : Research indicates that this compound may also possess antimalarial properties, although further studies are needed to elucidate this activity fully .

Toxicological Considerations

Despite its therapeutic potential, this compound's mutagenic properties raise safety concerns. It has been classified as hazardous due to its ability to induce DNA damage upon exposure to light . Consequently, its clinical use is limited, particularly in the United States.

Q & A

Basic Research Questions

Q. What is the mechanism by which proflavine interacts with DNA, and what experimental methods are used to validate this interaction?

this compound intercalates between DNA base pairs, disrupting replication and transcription. This interaction is validated via:

  • Sedimentation equilibrium assays to quantify binding constants and stoichiometry .
  • Spectrophotometric titration to measure absorbance changes during DNA-proflavine complex formation .
  • Solid-state NMR to resolve structural details, such as drug stacking perpendicular to the DNA helix axis and phosphodiester group reorientation .
  • Fluorescence spectroscopy to monitor competitive binding with other intercalators (e.g., ethidium bromide) .

Q. What are the standard protocols for using this compound as a fluorescent cytological stain, and how can staining efficacy be quantified?

this compound hemisulfate (0.01% w/v in saline) is applied to fresh specimens for 1–2 minutes, followed by rinsing. Efficacy is assessed via:

  • Nuclear-to-cytoplasmic (N:C) ratio analysis using digital image processing (e.g., ImageJ) .
  • Texture analysis of fluorescence micrographs to differentiate cell types based on granularity and intensity .
  • Stability validation : Solutions stored at 4°C retain >94% potency for 12 months; room-temperature storage is viable for 6 months .

Q. How can researchers assess the mutagenic potential of this compound in vitro, and what controls are critical?

  • Ames test with Salmonella typhimurium strains (e.g., TA98) to detect frameshift mutations caused by this compound-induced insertions/deletions .
  • Comet assay to quantify DNA strand breaks in mammalian cells exposed to this compound under UV light .
  • Controls : Include untreated cells, UV-only exposure, and a reference mutagen (e.g., benzo[a]pyrene). Use this compound concentrations ≤10 µM to avoid cytotoxicity masking mutagenicity .

II. Advanced Research Questions

Q. How can this compound be optimized for targeted drug delivery systems, and what metrics evaluate success?

  • Nanocarrier encapsulation : Load this compound into plant virus nanoparticles (e.g., Cowpea Mosaic Virus, CPMV) via nucleic acid retention. Validate loading via:

  • Native gel electrophoresis with UV visualization of fluorescent this compound-RNA complexes .
  • Size-exclusion chromatography (SEC) to confirm nanoparticle integrity .
    • In vitro efficacy : Compare IC₅₀ values of free vs. encapsulated this compound in cancer cells (e.g., HeLa, HT-29). CPMV-proflavine achieves IC₅₀ ≈ 1.8–6.13 µM, matching free drug potency .

Q. How can contradictions in this compound-DNA intercalation kinetics be resolved across experimental and computational studies?

Discrepancies arise between sub-millisecond fluorescence kinetics (attributed to pre-intercalative binding) and nanosecond-scale molecular dynamics (MD) simulations . To reconcile:

  • Conduct stopped-flow fluorescence with sub-millisecond resolution to capture transient binding states .
  • Compare MD results (e.g., stacked this compound around DNA) with small-angle X-ray scattering (SAXS) to validate structural models .
  • Adjust ionic strength in experiments to mimic MD conditions (e.g., 150 mM NaCl), as binding kinetics are ion-dependent .

Q. What methodologies enable multi-modal imaging of this compound in live cells, and how are artifacts minimized?

  • Combined fluorescence and phase-contrast microscopy : Use this compound’s intrinsic fluorescence (λₑₓ = 460 nm, λₑₘ = 520 nm) to image nuclei, supplemented with phase-contrast for cytoplasmic details .
  • Artifact mitigation :

  • Pre-treat cells with antioxidants (e.g., ascorbate) to reduce phototoxicity during prolonged UV exposure .
  • Use low this compound concentrations (≤1 µM) to prevent dye aggregation and nonspecific staining .

Q. Notes for Replicability

  • Follow NIH guidelines for preclinical studies, including detailed reporting of cell lines, this compound batches, and statistical methods .
  • Deposit raw imaging data in repositories like Zenodo or Figshare to facilitate reproducibility .

Properties

IUPAC Name

acridine-3,6-diamine
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InChI

InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2
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InChI Key

WDVSHHCDHLJJJR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N
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Molecular Formula

C13H11N3
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DSSTOX Substance ID

DTXSID9043776
Record name Proflavin
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Molecular Weight

209.25 g/mol
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Physical Description

Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid
Record name Proflavine
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Solubility

Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L
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Vapor Pressure

0.00000009 [mmHg]
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Color/Form

Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent.

CAS No.

92-62-6, 1811-28-5
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Melting Point

284-286 °C, 285 °C
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.